Cas no 1105191-09-0 (3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol)

3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound featuring a fused triazolopyrimidine core with a thiol functional group at the 7-position and an ethyl substituent on the triazole nitrogen. This structure imparts reactivity and versatility, making it a valuable intermediate in medicinal chemistry and organic synthesis. The thiol group enables selective modifications, such as thioether formation or metal coordination, while the triazolopyrimidine scaffold contributes to its potential as a pharmacophore in drug discovery. Its well-defined reactivity profile and stability under standard conditions enhance its utility in constructing complex molecules, particularly in the development of biologically active compounds targeting enzyme inhibition or nucleic acid interactions.
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol structure
1105191-09-0 structure
Product name:3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
CAS No:1105191-09-0
MF:C6H7N5S
MW:181.218278169632
MDL:MFCD11986859
CID:4680152
PubChem ID:135876285

3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
    • 3-ethyl-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
    • 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
    • MDL: MFCD11986859
    • Inchi: 1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
    • InChI Key: CYGRXZYWTPYCEK-UHFFFAOYSA-N
    • SMILES: S=C1C2=C(NC=N1)N(CC)N=N2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Topological Polar Surface Area: 87.2

3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-239221-0.1g
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-239221-0.5g
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-239221-0.05g
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 95%
0.05g
$612.0 2024-06-19
Life Chemicals
F2147-0546-0.5g
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 95%+
0.5g
$774.0 2023-09-06
TRC
E231276-100mg
3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0
100mg
$ 115.00 2022-06-02
TRC
E231276-500mg
3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0
500mg
$ 435.00 2022-06-02
Enamine
EN300-239221-2.5g
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-239221-5g
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0
5g
$2110.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369154-50mg
3-Ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 98%
50mg
¥13219.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369154-500mg
3-Ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
1105191-09-0 98%
500mg
¥18867.00 2024-08-09

Additional information on 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Introduction to 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS No. 1105191-09-0)

3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyrimidine class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of a thiol group at the 7-position adds an additional layer of chemical reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The chemical structure of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol consists of a fused ring system comprising a triazole ring and a pyrimidine ring, with an ethyl substituent at the 3-position and a thiol group at the 7-position. This arrangement imparts distinct electronic and steric properties that can influence its interactions with biological targets. The thiol group, in particular, is known for its ability to participate in disulfide bond formation and redox reactions, which are critical in many biological processes.

In recent years, there has been growing interest in exploring the pharmacological potential of triazolopyrimidine derivatives. These compounds have shown promise in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The thiol-bearing 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is no exception and has been investigated for its potential role in modulating key cellular pathways involved in disease progression.

One of the most compelling aspects of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is its ability to act as a scaffold for further chemical modification. The thiol group provides a versatile handle for conjugation with other bioactive molecules or for the development of prodrugs. This flexibility has enabled researchers to design derivatives with enhanced solubility, bioavailability, or targeted delivery systems. Such modifications are crucial for optimizing drug-like properties and improving therapeutic efficacy.

Recent studies have highlighted the biological activity of triazolopyrimidine derivatives, particularly those containing a thiol moiety. For instance, research has demonstrated that certain analogs of this class exhibit inhibitory effects on enzymes involved in cancer cell proliferation and survival. The thiol group plays a pivotal role in these interactions by facilitating covalent bonding or by acting as a redox sensor. These findings have opened up new avenues for developing novel anticancer agents based on the 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol scaffold.

The synthesis of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the ethyl and thiol groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for biological activity.

In addition to its pharmacological potential, 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has shown promise in material science applications. The unique electronic properties of the triazolopyrimidine scaffold make it suitable for use in organic electronics and photovoltaic devices. Researchers have explored its use as a building block for designing novel organic semiconductors and light-emitting materials. The thiol group further enhances its utility by allowing for cross-linking reactions and the formation of stable polymers.

The growing body of evidence supporting the biological activity of triazolopyrimidine derivatives has prompted further investigation into their mechanisms of action. Studies have revealed that these compounds can interact with various cellular targets, including kinases, transcription factors, and ion channels. The thiol group at the 7-position appears to be critical for these interactions by modulating the compound's binding affinity or by participating in post-binding events such as protein modification.

Future research directions may focus on developing more selective inhibitors based on the 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol scaffold. By leveraging structure-activity relationship studies and computational modeling techniques, researchers can identify key structural features that enhance potency and selectivity. Additionally, exploring new synthetic routes to introduce diverse functional groups could lead to the discovery of novel derivatives with improved pharmacological profiles.

The versatility of 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol as a chemical scaffold underscores its importance in modern drug discovery and materials science。 Its unique structural features, coupled with its reactivity, make it an attractive candidate for further exploration。 As research continues to uncover new applications, this compound is poised to play a significant role in advancing therapeutic interventions and technological innovations。

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD